molecular formula C15H11F3O2 B8155347 4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde

4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B8155347
M. Wt: 280.24 g/mol
InChI Key: AUTNTVIAOVCPOA-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the para position of the second phenyl ring and a formyl (–CHO) group at the meta position of the first phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the trifluoroethoxy group, which enhances metabolic stability and modulates electronic properties . Its synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or aldol condensations, as seen in analogous biphenyl carbaldehyde derivatives .

Properties

IUPAC Name

5-phenyl-2-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)10-20-14-7-6-12(8-13(14)9-19)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTNTVIAOVCPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-[1,1’-biphenyl]-3-carbaldehyde.

    Trifluoroethoxylation: The 4-bromo-[1,1’-biphenyl]-3-carbaldehyde is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This reaction introduces the trifluoroethoxy group at the 4-position.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: 2,2,2-Trifluoroethanol (CF3CH2OH) in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Key Compounds Analyzed :

Compound Name Substituents Molecular Weight Key Data/Properties Evidence ID
4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde –OCH₂CF₃ (para), –CHO (meta) 324.26 (calc.) High lipophilicity (logP ~3.5 est.)
[1,1'-Biphenyl]-3-carbaldehyde (17f) –CHO (meta) 356.39 LCMS: tᵣ = 3.17 min, m/z = 357.2 [M+1]+
4-(Methylthio)-[1,1'-biphenyl]-3-carbaldehyde (15a) –SCH₃ (para), –CHO (meta) 338.42 Yield: 27%; 1H NMR confirmed
3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde –OCF₃ (meta), –CHO (para) 310.24 UV λmax: ~312 nm
2',3',4',5',6'-Pentafluoro-[1,1'-biphenyl]-3-carbaldehyde (169) –F (multiple), –CHO (meta) 292.18 Enhanced electrophilicity

Analysis :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroethoxy group (–OCH₂CF₃) is strongly electron-withdrawing, reducing electron density at the biphenyl core compared to methoxy (–OCH₃) or methylthio (–SCH₃) groups. This increases electrophilicity at the formyl group, enhancing reactivity in nucleophilic additions .
  • Spectroscopic Properties : UV-Vis spectra of trifluoroethoxy derivatives (e.g., λmax ~312–321 nm) align with n→π* transitions of the carbonyl group, similar to unmodified biphenyl carbaldehydes .

Stability and Reactivity

  • Metabolic Stability : The trifluoroethoxy group resists oxidative metabolism better than methoxy or methylthio groups, extending half-life in vivo .
  • Chemical Reactivity : The formyl group participates in condensation reactions (e.g., oxime formation in DX-03-08), with reactivity modulated by adjacent substituents .

Biological Activity

4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F3O2
  • Molecular Weight : 284.25 g/mol
  • CAS Number : Not specifically listed in the sources but related compounds indicate structural similarities.

The trifluoroethoxy group in this compound significantly influences its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can lead to increased potency against certain biological targets.

Key Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as α-glucosidase and urease. The trifluoromethyl group is believed to enhance binding affinity through hydrogen bonding interactions with the active site of these enzymes .
  • Anticancer Activity : Certain derivatives have been evaluated for cytotoxic effects against various cancer cell lines. The structural modifications involving trifluoromethyl groups have been linked to improved anticancer properties due to enhanced cellular uptake and interaction with DNA .

Biological Activity Data

Activity TypeTarget/EffectIC50 Value (µM)Reference
α-Glucosidase InhibitionEnzyme Inhibition2.50 - 17.50
CytotoxicityHePG-2 Cell Line0.29 - 0.90
Topoisomerase II InhibitionAntiproliferative MechanismComparable to Doxorubicin

Case Study 1: Enzyme Inhibition

A study focused on a series of trifluoromethyl-substituted compounds demonstrated that those similar to this compound exhibited significant inhibition of α-glucosidase with IC50 values ranging from 2.50 to 17.50 µM. This suggests potential applications in managing diabetes by delaying carbohydrate absorption .

Case Study 2: Anticancer Properties

Another investigation into structurally related compounds revealed that specific derivatives showed high cytotoxicity against HePG-2 liver cancer cells with IC50 values between 0.29 and 0.90 µM. These findings indicate that the trifluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells .

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